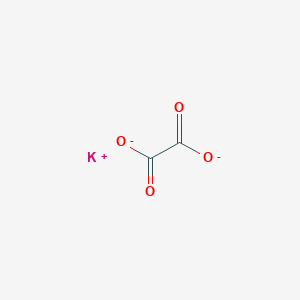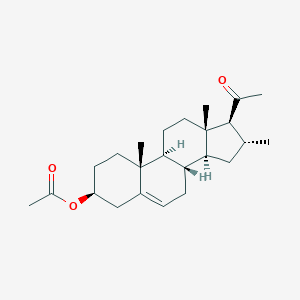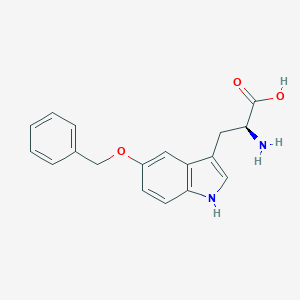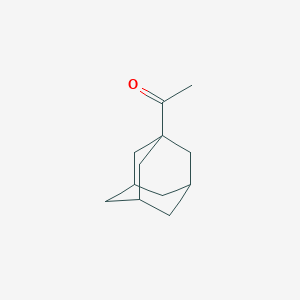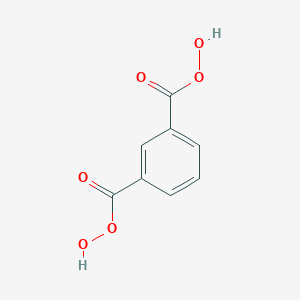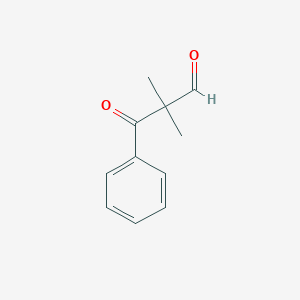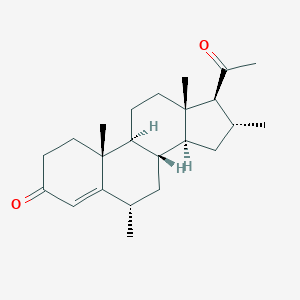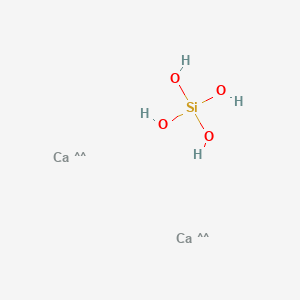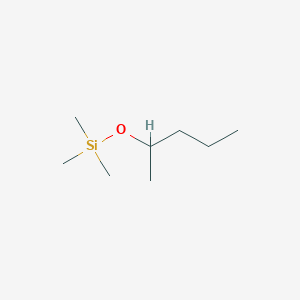
Trimethyl(1-methylbutoxy)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl(1-methylbutoxy)silane, also known as TMBMS, is a silane compound that is commonly used in the field of organic chemistry. It is a colorless liquid that has a molecular weight of 192.38 g/mol. TMBMS is used as a reagent in various chemical reactions, and it has been found to have several applications in scientific research.
Mécanisme D'action
Trimethyl(1-methylbutoxy)silane is a reactive compound that can undergo various chemical reactions. In the presence of water, it can hydrolyze to form trimethylsilanol and 1-methylbutanol. This reaction is often used to functionalize surfaces with silanol groups. Trimethyl(1-methylbutoxy)silane can also undergo condensation reactions with other silanes to form siloxanes.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of Trimethyl(1-methylbutoxy)silane. However, it is known to be a volatile and flammable liquid that can cause irritation to the skin, eyes, and respiratory system. It is important to handle Trimethyl(1-methylbutoxy)silane with care and to use appropriate safety precautions.
Avantages Et Limitations Des Expériences En Laboratoire
Trimethyl(1-methylbutoxy)silane has several advantages as a reagent in lab experiments. It is a relatively inexpensive compound that is readily available. It is also easy to handle and store. However, Trimethyl(1-methylbutoxy)silane is a volatile and flammable liquid that requires careful handling and storage. It is also sensitive to moisture, which can affect its reactivity.
Orientations Futures
There are several future directions for the use of Trimethyl(1-methylbutoxy)silane in scientific research. One potential application is in the synthesis of functionalized siloxanes for use in biomedicine and materials science. Trimethyl(1-methylbutoxy)silane could also be used in the synthesis of new organic compounds with potential pharmaceutical applications. Additionally, further research could be done to explore the reactivity and properties of Trimethyl(1-methylbutoxy)silane in different chemical reactions.
Méthodes De Synthèse
The synthesis of Trimethyl(1-methylbutoxy)silane involves the reaction of trimethylchlorosilane with 1-methylbutanol in the presence of a base catalyst. The reaction is carried out at room temperature, and the product is obtained in good yield and purity. The synthesis method is straightforward and can be easily scaled up for industrial production.
Applications De Recherche Scientifique
Trimethyl(1-methylbutoxy)silane has been widely used in scientific research as a reagent for the synthesis of various organic compounds. It is particularly useful in the synthesis of siloxanes, which are important building blocks for the production of silicone materials. Trimethyl(1-methylbutoxy)silane has also been used in the synthesis of other organic compounds, such as alkoxysilanes and silyl enol ethers.
Propriétés
Numéro CAS |
1825-67-8 |
|---|---|
Nom du produit |
Trimethyl(1-methylbutoxy)silane |
Formule moléculaire |
C8H20OSi |
Poids moléculaire |
160.33 g/mol |
Nom IUPAC |
trimethyl(pentan-2-yloxy)silane |
InChI |
InChI=1S/C8H20OSi/c1-6-7-8(2)9-10(3,4)5/h8H,6-7H2,1-5H3 |
Clé InChI |
GRSPKXMQYAOQBM-UHFFFAOYSA-N |
SMILES |
CCCC(C)O[Si](C)(C)C |
SMILES canonique |
CCCC(C)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



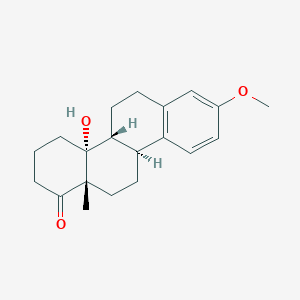
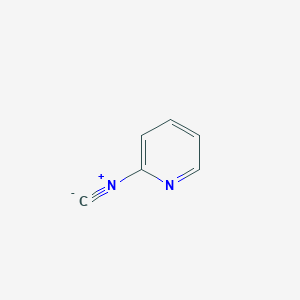
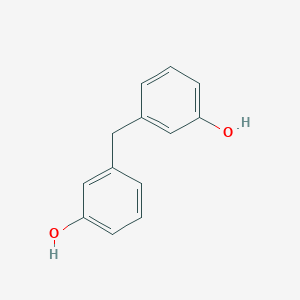
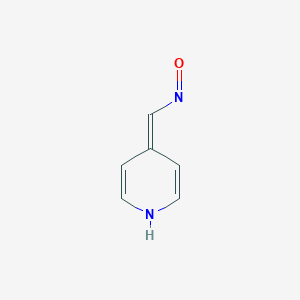
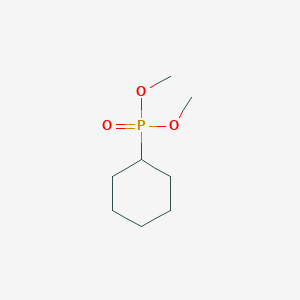
![2',3',4',5'-Tetrahydro-[1,1'-biphenyl]-4-amine](/img/structure/B167536.png)
